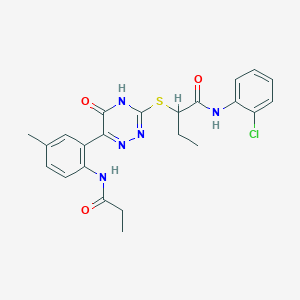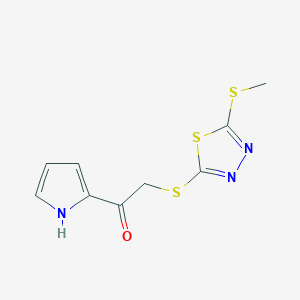
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a triazinylthio group, and a butanamide backbone, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinylthio intermediate, which is then coupled with the chlorophenyl and butanamide moieties under controlled conditions. Common reagents used in these reactions include chlorinating agents, amides, and thiolating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-1,2,4-triazin-3-yl)thio)acetamide
- N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-1,2,4-triazin-3-yl)thio)propionamide
Uniqueness
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide stands out due to its specific structural features, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C23H24ClN5O3S |
|---|---|
Molekulargewicht |
486.0 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C23H24ClN5O3S/c1-4-18(21(31)26-17-9-7-6-8-15(17)24)33-23-27-22(32)20(28-29-23)14-12-13(3)10-11-16(14)25-19(30)5-2/h6-12,18H,4-5H2,1-3H3,(H,25,30)(H,26,31)(H,27,29,32) |
InChI-Schlüssel |
DSHTUPNETPZEOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC=CC=C1Cl)SC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B14910629.png)








![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)

